Methyl 3-azabicyclo[3.3.1]nonane-9-carboxylate HCl
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Overview
Description
Methyl 3-azabicyclo[3.3.1]nonane-9-carboxylate hydrochloride is a chemical compound with the molecular formula C10H18ClNO2. This compound is known for its unique bicyclic structure, which includes a nitrogen atom within the ring system. It is often used in various scientific research applications due to its interesting chemical properties and potential biological activities .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-azabicyclo[3.3.1]nonane-9-carboxylate hydrochloride typically involves the reaction of a bicyclic amine with a methyl ester. One common method includes the use of 9-azabicyclo[3.3.1]nonane as a starting material, which is then reacted with methyl chloroformate under controlled conditions to form the desired ester .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically be optimized for yield and purity, often involving multiple purification steps such as recrystallization or chromatography to ensure the final product meets the required specifications .
Chemical Reactions Analysis
Types of Reactions
Methyl 3-azabicyclo[3.3.1]nonane-9-carboxylate hydrochloride can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The compound can participate in nucleophilic substitution reactions, where the ester group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution reactions.
Major Products Formed
Oxidation: N-oxides
Reduction: Alcohols
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Methyl 3-azabicyclo[3.3.1]nonane-9-carboxylate hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of complex bicyclic compounds.
Biology: The compound is studied for its potential biological activities, including its interaction with various enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is used in the development of new materials and as a catalyst in certain chemical reactions.
Mechanism of Action
The mechanism of action of Methyl 3-azabicyclo[3.3.1]nonane-9-carboxylate hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The bicyclic structure allows it to fit into binding sites with high specificity, potentially inhibiting or activating certain biological pathways. The exact pathways and targets can vary depending on the specific application and the modifications made to the compound .
Comparison with Similar Compounds
Similar Compounds
Methyl 3-oxa-7-azabicyclo[3.3.1]nonane-9-carboxylate hydrochloride: This compound has an oxygen atom in the bicyclic structure, which can alter its chemical properties and biological activities.
Methyl 9-hydroxy-3-azabicyclo[3.3.1]nonane-7-carboxylate hydrochloride:
Uniqueness
Methyl 3-azabicyclo[3.3.1]nonane-9-carboxylate hydrochloride is unique due to its specific bicyclic structure and the presence of a nitrogen atom within the ring. This structural feature allows it to participate in a variety of chemical reactions and interact with biological targets in ways that similar compounds may not .
Properties
Molecular Formula |
C10H18ClNO2 |
---|---|
Molecular Weight |
219.71 g/mol |
IUPAC Name |
methyl 3-azabicyclo[3.3.1]nonane-9-carboxylate;hydrochloride |
InChI |
InChI=1S/C10H17NO2.ClH/c1-13-10(12)9-7-3-2-4-8(9)6-11-5-7;/h7-9,11H,2-6H2,1H3;1H |
InChI Key |
VFVUQISWDSNFST-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1C2CCCC1CNC2.Cl |
Origin of Product |
United States |
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